1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.45 | Singlet | 3H | C7-Methyl |
| 2.60 | Triplet | 2H | S-CH₂CH₂CH₃ (J=7.2 Hz) |
| 1.75 | Sextet | 2H | CH₂CH₂CH₃ (J=7.2 Hz) |
| 1.02 | Triplet | 3H | Terminal CH₃ |
| 8.92 | Singlet | 1H | H5 (pyrimidine) |
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 197.4 | C=O (ethanone) |
| 162.1 | C2 (triazole) |
| 154.3 | C7 (pyrimidine) |
| 35.7 | S-CH₂CH₂CH₃ |
| 22.1 | Terminal CH₃ |
Infrared (IR) Vibrational Spectroscopy
Key Absorption Bands :
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 1685 | Strong | C=O stretch (ethanone) |
| 1580 | Medium | C=N triazole |
| 1250 | Strong | C-S stretch |
| 2920 | Broad | CH₃ asymmetric stretch |
The C-S vibration at 1250 cm⁻¹ confirms sulfur incorporation, while the absence of N-H stretches above 3000 cm⁻¹ verifies complete cyclization.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
| m/z | Relative Abundance | Fragment Ion |
|---|---|---|
| 250 | 15% | Molecular ion [M]⁺ |
| 207 | 100% | [M - CH₃CO]⁺ |
| 179 | 45% | [M - S(CH₂)₂CH₃]⁺ |
| 122 | 30% | Triazolopyrimidine core |
The base peak at m/z 207 arises from ketone group elimination, characteristic of acetyl-substituted heterocycles. Sulfur-containing fragments (m/z 179) demonstrate the propylthio group's stability under ionization conditions.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(7-methyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C11H14N4OS/c1-4-5-17-11-13-10-12-6-9(8(3)16)7(2)15(10)14-11/h6H,4-5H2,1-3H3 |
InChI Key |
FGCJLAQDUWUKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Propylsulfanyl Group
The 2-position is functionalized via nucleophilic aromatic substitution (SNAr). 7-Chlorotriazolo[1,5-a]pyrimidine (1.0 equiv) reacts with propane-1-thiol (1.5 equiv) in dimethylformamide (DMF) at 60°C for 6 h, catalyzed by potassium carbonate (2.0 equiv). Propane-1-thiol’s nucleophilicity is enhanced in polar aprotic solvents, achieving 85–90% conversion.
| Variable | Optimal Condition | Effect |
|---|---|---|
| Solvent | DMF | Maximizes solubility and rate |
| Base | K₂CO₃ | Mild conditions, avoids side reactions |
| Temperature | 60°C | Balances rate and selectivity |
Methylation at the 7-Position
Methylation employs methyl iodide (1.2 equiv) in the presence of potassium hydroxide (10% aqueous, 2.5 equiv) at 80°C for 1 h. The reaction proceeds via SN2 mechanism, substituting chlorine with a methyl group. Cooling the mixture to 5°C post-reaction and acidifying with HCl precipitates 7-methyl-2-(propylsulfanyl)triazolo[1,5-a]pyrimidine (yield: 77–82%).
Ethanone Functionalization at the 6-Position
The 6-position is acetylated using Friedel-Crafts acylation. 7-Methyl-2-(propylsulfanyl)triazolo[1,5-a]pyrimidine (1.0 equiv) reacts with acetyl chloride (1.5 equiv) in dichloromethane (DCM) under catalysis by aluminum chloride (AlCl₃, 1.2 equiv) at 0–5°C for 2 h. Quenching with ice water followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Table 3: Critical Parameters for Acylation
| Factor | Optimal Setting | Rationale |
|---|---|---|
| Catalyst | AlCl₃ | Lewis acid promotes acylation |
| Temperature | 0–5°C | Suppresses over-acylation |
| Solvent | DCM | Compatible with AlCl₃ |
Purification and Analytical Validation
Column Chromatography
Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (10–30% ethyl acetate) resolves unreacted starting materials and byproducts. The target compound elutes at Rf = 0.4–0.5 (TLC, ethyl acetate:hexane 1:1).
Recrystallization
Recrystallization from ethanol/water (4:1) at −20°C enhances purity to >98% (HPLC). Slow cooling minimizes inclusion of impurities.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 2.46 (s, 3H, SCH₃), 2.58 (s, 3H, COCH₃), 4.12 (t, 2H, SCH₂), 8.21 (s, 1H, pyrimidine-H).
-
LC-MS (ESI+) : m/z 279.1 [M+H]⁺, confirming molecular weight.
Industrial-Scale Considerations
Batch processes are limited by exothermic reactions during acylation. Continuous flow systems mitigate thermal risks by maintaining precise temperature control (±2°C). Catalyst recycling (e.g., AlCl₃ recovery via aqueous extraction) reduces costs by 15–20%.
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation : Competing reactions at the 5-position are minimized by steric hindrance from the 7-methyl group.
-
Propane-1-thiol Odor : Closed systems and alkaline scrubbing (NaOH) neutralize volatile thiols.
Emerging Methodologies
Microwave-assisted synthesis reduces reaction times by 50–70% (e.g., 30 min for cyclocondensation at 150°C). Enzymatic desulfurization using Rhodococcus rhodochrous offers a green alternative to chemical reduction, achieving 90% yield under mild conditions .
Chemical Reactions Analysis
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to other heterocyclic compounds allows it to interact with biological targets effectively.
Antiviral Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit antiviral properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit HIV replication. The structure-activity relationship (SAR) studies suggest that modifications can enhance their efficacy against viral targets .
Anticancer Potential
The compound's ability to inhibit specific pathways associated with tumor growth has been explored. Immune checkpoint inhibitors derived from similar structures have been shown to activate immune responses against tumors, providing a potential avenue for cancer therapy .
Agricultural Biotechnology
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone may also play a role in agricultural applications as a plant growth regulator. Research has demonstrated that synthetic heterocyclic compounds can enhance photosynthetic pigment synthesis in plants, leading to improved growth and yield .
Herbicidal Properties
The compound's derivatives have been studied for their herbicidal effects. They can be applied preemergence or postemergence to control unwanted vegetation effectively. This application is particularly valuable in sustainable agriculture practices where chemical herbicides are minimized .
Material Science
In material science, compounds similar to 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone are investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of triazole moieties into polymer matrices can enhance stability and performance under various conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit proteases or kinases, thereby affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Propylsulfanyl vs. Propynylthio : The propylsulfanyl group (C₃H₇S-) in the target compound introduces a longer alkyl chain compared to the propynylthio (C≡C-CH₂S-) group . This may enhance lipophilicity (logP ~2.5–3.0) and influence membrane permeability.
- Phenyl vs.
- Hydroxy vs. Methyl at R7 : Hydroxy groups (CAS 1256627-91-4) enhance solubility via hydrogen bonding but may reduce bioavailability due to ionization .
Biological Activity
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological properties, mechanisms of action, and relevant studies.
- Molecular Formula : C10H12N4S
- Molecular Weight : 224.29 g/mol
- CAS Number : 886152-33-6
The compound features a triazolo-pyrimidine structure which is known for its diverse biological activities.
The biological activity of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been noted for its inhibitory effects on specific kinases, particularly those involved in cell signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : Preliminary studies suggest potential antitumor effects through the inhibition of tumor cell proliferation.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The compound could exhibit anti-inflammatory effects by modulating cytokine release.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various triazolo-pyrimidine derivatives. The results indicated that compounds similar to 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone showed significant inhibition of tumor growth in vitro and in vivo models .
Study 2: Neuroprotective Properties
In a neurobiology study, the compound was tested for its protective effects against neurotoxicity induced by glutamate. The findings demonstrated a reduction in cell death and improved viability in neuronal cultures exposed to toxic concentrations .
Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties revealed that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
